molecular formula C9H9N3O2 B8226340 Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B8226340
M. Wt: 191.19 g/mol
InChI Key: UHRBVNIQTBMOCS-UHFFFAOYSA-N
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Description

Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Scientific Research Applications

Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate typically involves the condensation of appropriate pyrrole and pyrimidine precursors. One common method includes the reaction of ethyl cyanoacetate with a suitable pyrrole derivative under basic conditions, followed by cyclization to form the desired product . The reaction conditions often involve the use of catalysts such as zinc chloride (ZnCl2) and solvents like ethanol (EtOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives .

Mechanism of Action

The mechanism of action of Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Properties

IUPAC Name

ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-6-8(12-7)4-10-5-11-6/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRBVNIQTBMOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=NC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
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Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
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Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
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Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
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Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
Reactant of Route 6
Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

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